![molecular formula C9H9NO3 B2725462 4-Ethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 80709-74-6](/img/structure/B2725462.png)

4-Ethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

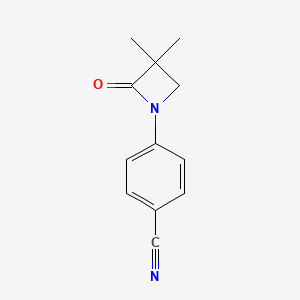

“4-Ethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound with the molecular formula C9H9NO3 . It is a derivative of 4H-Furo[3,2-b]pyrrole-5-carboxylic acid .

Synthesis Analysis

The synthesis of furo[3,2-b]pyrroles has been reviewed in several studies . The Hemetsberger–Knittel protocol is one of the synthetic methods leading to furo[3,2-b]pyrroles. This protocol involves three reaction steps: the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation, and finally, thermolysis promoting the intramolecular cyclocondensation to O,N-heteropentalene .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on its molecular formula C9H9NO3 . The average mass of the molecule is 179.17 Da .Chemical Reactions Analysis

The chemical reactions involving furo[3,2-b]pyrroles are diverse. For instance, the Hemetsberger–Knittel protocol involves a series of reactions including nucleophilic substitution, Knoevenagel condensation, and thermolysis .Applications De Recherche Scientifique

Synthesis and Derivative Formation

4-Ethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid serves as a precursor in the synthesis of diverse heterocyclic compounds. Research illustrates its utility in forming novel classes of compounds, including thio- and furan-fused heterocycles, through intramolecular cyclization. These processes yield structurally complex molecules like furopyranone, furopyrrolone, and thienopyrrolone derivatives, highlighting its versatility in synthetic organic chemistry (Ergun et al., 2014). Additionally, the compound facilitates the synthesis of diketopyrrolopyrrole (DPP) pigments through Claisen-type acylations, demonstrating its applicability in material science and pigment production (Morton et al., 2005).

Computational and Spectroscopic Studies

This compound derivatives have been subjects of computational and spectroscopic studies, underscoring their potential in electronic and material applications. For example, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a derivative, has been extensively analyzed through FT–IR, NMR, UV–visible spectroscopy, and quantum chemical calculations. These studies provide insights into the electronic structure and reactivity of furan and pyrrole-based systems, potentially guiding the design of novel materials and catalysts (Singh et al., 2014).

Intermediates in Heterocyclic Synthesis

The compound also acts as an intermediate in the formation of complex heterocycles, such as oxaporphyrins and carbaporphyrins, which are significant in the fields of photophysics, photocatalysis, and organic electronics. The synthesis of these macrocyclic compounds involves steps like condensation and cyclization, starting from furo[3,2-b]pyrrole derivatives. These pathways not only enrich the chemistry of porphyrins but also expand the toolkit for designing photoactive materials (Pawlicki & Latos‐Grażyński, 2005).

Antimicrobial Activity

Beyond its utility in synthesis, this compound derivatives have been explored for biological applications, such as antimicrobial activity. Studies have shown that furo[3,2-b]pyrrole derivatives exhibit antibacterial properties against various microorganisms, indicating their potential as lead compounds in the development of new antibiotics. This aligns with the broader search for novel antimicrobial agents amidst rising antibiotic resistance (Zemanov et al., 2017).

Propriétés

IUPAC Name |

4-ethylfuro[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-10-6-3-4-13-8(6)5-7(10)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBYXSDFHASHHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C1C(=O)O)OC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2725380.png)

![N-cyclohexyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2725381.png)

![6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B2725382.png)

![1-(1-azepanyl)-2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone](/img/structure/B2725384.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2725385.png)

![4-tert-butyl-3'-[(4-tert-butylcyclohexylidene)amino]-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B2725386.png)

![3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2725389.png)

![4-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2725390.png)

![1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2725392.png)

![3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2725398.png)